L-Methionine-15N

Mass Spectrometry Quantitative Proteomics Internal Standard

L-Methionine-15N is a stable isotope-labeled analog of the essential amino acid L-methionine, wherein the natural nitrogen-14 atom is replaced with the stable, non-radioactive isotope nitrogen-15 (¹⁵N). This single-atom substitution increases the molecular mass by 1 Da (M+1) relative to unlabeled L-methionine, enabling its use as an internal standard or metabolic tracer in mass spectrometry (MS)-based workflows.

Molecular Formula C5H11NO2S
Molecular Weight 150.21 g/mol
Cat. No. B12060174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Methionine-15N
Molecular FormulaC5H11NO2S
Molecular Weight150.21 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i6+1
InChIKeyFFEARJCKVFRZRR-JGTYJTGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

L-Methionine-15N: Stable Isotope-Labeled Essential Amino Acid for Quantitative Proteomics and Metabolic Tracing


L-Methionine-15N is a stable isotope-labeled analog of the essential amino acid L-methionine, wherein the natural nitrogen-14 atom is replaced with the stable, non-radioactive isotope nitrogen-15 (¹⁵N) . This single-atom substitution increases the molecular mass by 1 Da (M+1) relative to unlabeled L-methionine, enabling its use as an internal standard or metabolic tracer in mass spectrometry (MS)-based workflows [1]. The compound is supplied as a solid with a chemical purity of ≥98% and an isotopic enrichment of 98 atom% ¹⁵N . Its primary utility lies in providing a distinguishable, co-eluting internal standard for precise absolute quantification of methionine and methionine-containing peptides in complex biological matrices, without altering the physicochemical properties of the analyte [1].

Why L-Methionine-15N Cannot Be Replaced by Unlabeled L-Methionine or Alternative Isotopologues in Quantitative MS and NMR Workflows


The substitution of L-Methionine-15N with unlabeled L-methionine or other isotopologues (e.g., ¹³C- or ²H-labeled forms) is precluded by the distinct analytical requirements of quantitative mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Unlabeled methionine cannot serve as an internal standard because it is indistinguishable from the endogenous analyte, rendering accurate absolute quantification impossible [1]. While ¹³C-labeled methionine provides a larger mass shift (e.g., M+6 for [¹³C₅,¹⁵N] variants), this can introduce significant chromatographic retention time shifts due to the 'inverse isotope effect' associated with deuterium (²H) labeling, compromising co-elution and quantitation accuracy [2]. Furthermore, ¹⁵N labeling is specifically required for NMR studies focusing on nitrogen chemical shifts, protein backbone dynamics, and residue-specific assignment, where ¹³C labeling alone is insufficient . Therefore, the selection of L-Methionine-15N is dictated by the need for a precise +1 Da mass shift without chromatographic perturbation (critical for LC-MS/MS) and the ability to probe nitrogen-specific molecular environments (critical for NMR).

Quantitative Differentiation of L-Methionine-15N: Head-to-Head Evidence Against Key Comparators


Mass Shift and Isotopic Purity: L-Methionine-15N vs. Unlabeled L-Methionine and ¹³C-Labeled Analogs

L-Methionine-15N provides a nominal mass shift of +1 Da (M+1) relative to unlabeled L-methionine (monoisotopic mass 149.05 Da vs. 150.05 Da for the ¹⁵N-labeled form), with a guaranteed isotopic purity of 98 atom% ¹⁵N . This contrasts with L-Methionine-13C5,15N, which exhibits a +6 Da mass shift (M+6) but is associated with a higher cost and potential for incomplete labeling . The +1 Da shift is sufficient to resolve the labeled standard from the endogenous analyte in most MS1 scans while minimizing the risk of isotopic overlap with naturally occurring ¹³C isotopologues (natural abundance ~1.1%) [1]. The high isotopic purity (98 atom% ¹⁵N) ensures that the contribution of the unlabeled isotopologue to the standard peak is ≤2%, enabling accurate correction during quantitative data analysis .

Mass Spectrometry Quantitative Proteomics Internal Standard

NMR Suitability: L-Methionine-15N vs. Unlabeled and ²H-Labeled Methionine for Protein Structure Elucidation

L-Methionine-15N is explicitly validated and designated as 'bio NMR: suitable' by major vendors, enabling its direct use in the production of uniformly or selectively ¹⁵N-labeled proteins for heteronuclear NMR experiments . This contrasts with deuterium (²H)-labeled methionine (e.g., L-Methionine-d8), which, while useful for reducing proton density in large proteins, can alter protein dynamics and is not a universal substitute for ¹⁵N labeling due to the different NMR-active nuclei [1]. Specifically, ¹⁵N labeling allows for the acquisition of ¹H-¹⁵N HSQC spectra, the cornerstone experiment for assessing protein folding, ligand binding, and dynamics. Studies have demonstrated that selective ¹⁵N labeling of methionine residues provides residue-specific information in large protein complexes where uniform labeling leads to signal overlap, as shown in work on α-synuclein [2]. The ¹⁵N chemical shift is highly sensitive to local electronic environment, providing a sensitive probe for methionine oxidation states and interactions [2].

NMR Spectroscopy Protein Dynamics Structural Biology

Metabolic Tracer Performance: Comparative Retention of L-Methionine-15N vs. L-Methionine-1-13C in Human Infants

A direct comparative tracer-kinetic study in human infants assessed the retention of free methionine added to soy-based formula using both L-[1-¹³C]-methionine and L-[¹⁵N]-methionine as oral tracers [1]. The study administered L-[1-¹³C]-methionine (5 mg/kg) and L-[¹⁵N]-methionine (10 mg/kg) and measured label recovery. The retention rate for the ¹³C-labeled carboxyl group was 91.2% (SD 4.1) of the intake, while the retention rate for the ¹⁵N-label was 90.0% (SD 4.3) [1]. These statistically equivalent retention rates validate that L-Methionine-15N provides a quantitatively accurate measure of whole-body methionine retention that is comparable to the gold-standard ¹³C tracer, thereby confirming its suitability for studies where ¹³C breath test analysis is not feasible or where dual-labeling strategies are required to dissect different metabolic fates [1].

Metabolic Tracing Nutritional Science In Vivo Kinetics

Metabolic Pathway Specificity: ¹⁵N-Methionine Enables Tracing of Transmethylation and Polyamine Synthesis Independent of Carbon Backbone

L-Methionine-15N serves as a specific tracer for nitrogen-centric metabolic pathways, notably the methionine cycle and polyamine biosynthesis, which are not accessible using ¹³C-labeled methionine alone [1]. In metabolic flux studies, ¹⁵N-labeled methionine is used to measure the synthesis rates of S-adenosyl methionine (SAM), its decarboxylated form, and other methionine cycle intermediates [1]. Furthermore, ¹⁵N from labeled methionine is incorporated into polyamines (e.g., spermidine, spermine) via the aminopropyl transferase pathway, a process that cannot be tracked with ¹³C-methionine because the carbon backbone of methionine is not incorporated into the polyamine product; only the aminopropyl group derived from decarboxylated SAM, which contains the ¹⁵N label, is transferred [2]. This contrasts with the use of ¹³C-methionine, which primarily traces carbon flux through protein synthesis and the transsulfuration pathway [2].

Metabolic Flux Analysis Methylation Polyamine Synthesis

Cost and Practicality: Single ¹⁵N Label vs. Multi-Isotope (¹³C, ²H) Methionine Analogs

From a procurement perspective, L-Methionine-15N represents a cost-effective entry point for stable isotope labeling compared to multi-labeled analogs such as L-Methionine-13C5,15N or L-Methionine-15N,d8. While exact pricing is subject to vendor and scale, the synthesis of a single ¹⁵N label is generally less complex and lower in cost than introducing five ¹³C atoms or eight deuterium atoms, which require more extensive synthetic steps and higher-cost starting materials [1]. For many quantitative MS applications, the +1 Da mass shift provided by ¹⁵N is entirely sufficient for resolution from the endogenous analyte, making the additional cost and mass shift of a +6 Da (¹³C₅,¹⁵N) or +9 Da (¹⁵N,d8) analog unnecessary and economically inefficient [2]. Furthermore, the use of a single ¹⁵N label minimizes the risk of incomplete labeling, which can complicate data analysis for multi-labeled compounds where partial labeling at each position creates a complex mixture of isotopologues [2].

Procurement Cost-Benefit Analysis Stable Isotope Economics

Validated Application Scenarios for L-Methionine-15N Procurement


Absolute Quantification of Methionine in Biological Fluids by LC-MS/MS

L-Methionine-15N is the optimal internal standard for the absolute quantification of L-methionine in complex biological matrices such as plasma, serum, and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its +1 Da mass shift (M+1) and high isotopic purity (98 atom% ¹⁵N) enable it to co-elute with endogenous methionine while being unambiguously distinguished in the mass spectrometer . This is critical for clinical diagnostics of methionine metabolism disorders and for nutritional studies assessing amino acid bioavailability. The use of L-Methionine-15N directly addresses the limitation of unlabeled methionine, which cannot serve as an internal standard due to its indistinguishability from the target analyte [1]. Compared to ²H-labeled methionine, the ¹⁵N label does not induce chromatographic retention time shifts, ensuring accurate and reproducible quantification [2].

Production of ¹⁵N-Labeled Proteins for Heteronuclear NMR Spectroscopy

L-Methionine-15N is a critical reagent for the biosynthetic production of uniformly or selectively ¹⁵N-labeled proteins, which are essential for high-resolution structure determination by heteronuclear NMR spectroscopy. As validated by the 'bio NMR: suitable' designation from major vendors, this compound can be directly incorporated into bacterial, yeast, or cell-free protein expression systems . The resulting ¹⁵N-labeled proteins enable the acquisition of ¹H-¹⁵N correlation spectra (e.g., HSQC), which provide residue-specific information on protein folding, ligand binding sites, and conformational dynamics . This application is irreplaceable for structural biology and drug discovery programs that require atomic-level insight into protein function, and cannot be accomplished using unlabeled or solely ¹³C-labeled methionine.

In Vivo Tracer Studies of Methionine Metabolism and Whole-Body Protein Turnover

L-Methionine-15N serves as a safe, non-radioactive tracer for investigating methionine kinetics and whole-body protein metabolism in human and animal subjects. A validated tracer-kinetic study in human infants demonstrated that orally administered L-[¹⁵N]-methionine yields a retention rate (90.0%, SD 4.3) that is statistically equivalent to that of L-[1-¹³C]-methionine (91.2%, SD 4.1), confirming its quantitative accuracy as an in vivo metabolic probe [3]. This application scenario is particularly valuable for nutritional research, studies on amino acid requirements in clinical populations, and the assessment of dietary protein quality. It offers a compelling alternative to ¹³C tracers when breath test analysis is not practical or when the nitrogen fate is the primary metabolic parameter of interest.

Metabolic Flux Analysis of the Methionine Cycle and Polyamine Biosynthesis

L-Methionine-15N is uniquely suited for metabolic flux analysis (MFA) experiments designed to quantify flux through the methionine cycle, specifically the synthesis of S-adenosyl methionine (SAM) and its subsequent utilization in transmethylation and polyamine biosynthesis [4]. Unlike ¹³C-labeled methionine, which traces carbon flux, the ¹⁵N label follows the nitrogen atom through these pathways, providing complementary and non-redundant information [5]. This is particularly critical for studies on polyamine metabolism, where the nitrogen-containing aminopropyl group from decarboxylated SAM is incorporated, but the carbon backbone is not [5]. Researchers investigating cancer metabolism, where polyamine synthesis is often dysregulated, or epigenetic regulation, which is dependent on SAM-mediated methylation, will find L-Methionine-15N to be an indispensable tool for generating pathway-specific flux data.

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